![molecular formula C15H13FN4O2S B2768391 Ethyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate CAS No. 852375-17-8](/img/structure/B2768391.png)
Ethyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate
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Overview
Description
Ethyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of heterocyclic compounds and exhibits unique chemical properties that make it an attractive candidate for drug development.
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Ethyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate and its derivatives have been explored for their antimicrobial properties. For instance, some thienopyrimidine derivatives, which share a similar structural motif, exhibited pronounced antimicrobial activity (Bhuiyan et al., 2006). These findings highlight the potential of such compounds in addressing microbial resistance by offering new scaffolds for drug development.
Molecular Docking and In Vitro Screening
In addition to antimicrobial activities, the compound and its structural analogs have been subjected to molecular docking and in vitro screening to evaluate their potential as inhibitors for various biological targets. A study by Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives, starting from a similar structural framework, and assessed them through molecular docking screenings towards GlcN-6-P synthase. The compounds exhibited moderate to good binding energies, indicating potential therapeutic applications (Flefel et al., 2018).
Cytotoxic Agents Design and Synthesis
Furthermore, the compound and its derivatives have been investigated for their cytotoxic properties. For example, two novel compounds designed as cytotoxic agents were synthesized and characterized, demonstrating potential anti-cancer applications through their ability to inhibit cell growth in various cancer cell lines (Gündoğdu et al., 2017). This suggests the utility of the compound in the design of new anti-cancer agents.
Insecticidal and Herbicidal Activities
Additionally, compounds incorporating the ethyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate scaffold have been evaluated for their potential insecticidal and herbicidal activities. For instance, Fadda et al. (2017) synthesized new heterocycles with thiadiazole moiety showing promising insecticidal effects against the cotton leafworm, Spodoptera littoralis, highlighting the agricultural applications of these compounds (Fadda et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These compounds interact with various targets, including enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Mode of Action
Compounds with similar structures are known to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been found to inhibit various enzymes, potentially affecting multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds .
Result of Action
Compounds with similar structures have been found to exhibit diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
ethyl 2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O2S/c1-2-22-14(21)9-23-13-7-6-12-17-18-15(20(12)19-13)10-4-3-5-11(16)8-10/h3-8H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQRZIYMAQZEIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN2C(=NN=C2C3=CC(=CC=C3)F)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate |
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